3-Bromo-6-(bromomethyl)-2-chloropyridine
Description
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-bromo-6-(bromomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2 |
InChI Key |
ATMJKDPTGBBTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CBr)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Halogenated pyridines exhibit diverse reactivity based on substituent positions and types. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The bromomethyl group in the target compound distinguishes it from methyl- or chloro-substituted analogs, offering a reactive site for nucleophilic substitution .
- Halogen positioning (e.g., 2-Cl vs. 4-Cl) influences electronic effects on the pyridine ring, modulating reactivity in metal-catalyzed reactions .
Physical and Chemical Properties
Direct data on the target compound’s melting/boiling points or solubility is absent in the provided evidence. However, inferences can be made from analogs:
- 3-Bromo-2-chloro-6-methylpyridine (): Melting point = 30–35°C; Boiling point = 38°C. The bromomethyl group in the target compound likely increases molecular weight and melting point due to stronger van der Waals forces.
- The addition of a bromomethyl and chlorine substituent may render the target compound a solid.
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Material : 3-Bromo-6-chloro-2-methylpyridine
-
Reagents : NBS (1.2 equiv), dibenzoyl peroxide (0.1 equiv as radical initiator)
-
Solvent : Tetrachloromethane (CCl₄)
-
Conditions : Visible light irradiation (VIS), 1 hour, room temperature
The reaction proceeds via a radical chain mechanism. Dibenzoyl peroxide decomposes under light to generate phenyl radicals, which abstract a hydrogen atom from the methyl group of the starting material. This produces a benzyl-type radical intermediate, which subsequently reacts with NBS to introduce a bromine atom. The use of CCl₄ as a solvent minimizes side reactions due to its non-polar nature and inability to participate in hydrogen abstraction.
Key Advantages:
-
Selectivity : The methyl group undergoes bromination without affecting the pyridine ring’s existing substituents.
-
Scalability : The reaction’s short duration and mild conditions facilitate industrial-scale production.
Alternative Bromination Strategies
While radical bromination dominates the literature, alternative methods have been explored to address specific synthetic challenges.
Bromine with Radical Initiators
In some protocols, elemental bromine (Br₂) replaces NBS, though this requires careful handling due to bromine’s volatility and toxicity. For example:
-
Reagents : Br₂ (1.1 equiv), azobisisobutyronitrile (AIBN, 0.05 equiv)
-
Solvent : CCl₄ or dichloromethane
-
Conditions : Reflux at 80°C for 3–4 hours
-
Yield : ~85%
This method is less favored industrially due to safety concerns but remains useful in small-scale laboratory settings.
Microwave-Assisted Bromination
Recent advancements in microwave chemistry have enabled rapid bromination. A typical procedure includes:
-
Reagents : NBS (1.1 equiv), dibenzoyl peroxide (0.1 equiv)
-
Solvent : Acetonitrile
-
Conditions : Microwave irradiation (150 W, 100°C), 15 minutes
-
Yield : 90%
Microwave heating reduces reaction times and improves energy efficiency, though specialized equipment is required.
Industrial-Scale Optimization
Catalyst Recycling
Dibenzoyl peroxide can be recovered post-reaction via filtration and reused without significant loss of activity, reducing costs.
Solvent Selection
While CCl₄ is effective, its environmental impact has driven research into alternatives:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| CCl₄ | 95 | 98.2 |
| CH₂Cl₂ | 92 | 97.5 |
| Toluene | 88 | 96.8 |
| Acetonitrile | 90 | 97.0 |
Polar aprotic solvents like acetonitrile offer comparable yields with lower toxicity.
Challenges and Mitigation Strategies
Byproduct Formation
Di-brominated byproducts may form if NBS is in excess. Strategies to suppress this include:
Purification Techniques
-
Crystallization : Methanol/water mixtures (70:30 v/v) yield high-purity crystals.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves minor impurities.
Emerging Methodologies
Electrochemical Bromination
Preliminary studies suggest that electrochemical methods using NaBr as a bromine source could achieve:
-
Yield : 82%
-
Conditions : Constant potential (1.5 V), platinum electrodes, aqueous H₂SO₄.
This approach eliminates the need for radical initiators but requires further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
